

# Molecular weight and formula of 5-Acetylthiophene-2-carboxylic acid.

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## Compound of Interest

Compound Name: 5-Acetylthiophene-2-carboxylic acid

Cat. No.: B121105

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## An In-Depth Technical Guide on 5-Acetylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on **5-Acetylthiophene-2-carboxylic acid**, a compound of interest in various chemical and pharmaceutical research fields.

## Core Chemical Properties

**5-Acetylthiophene-2-carboxylic acid** is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its thiophene structure is key to its reactivity and utility in developing novel compounds with specific biological activities.<sup>[1]</sup>

## Quantitative Data Summary

The fundamental molecular properties of **5-Acetylthiophene-2-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C7H6O3S	[1][2][3]
Molecular Weight	170.19 g/mol	[1][2][3][4][5]
CAS Number	4066-41-5	[3][4][6][7]
Appearance	Off-white to pale yellow crystalline powder	[1]
Melting Point	208-212 °C	[1]

## Experimental Protocols & Methodologies

The scope of this guide is to provide the fundamental chemical and physical data of **5-Acetylthiophene-2-carboxylic acid**. Detailed experimental protocols for its synthesis or use in further reactions are extensive and application-specific. A general method for its preparation involves the reaction of thiophene and acetyl chloride to yield 5-acetyl-thiophene, which is then oxidized to **5-Acetylthiophene-2-carboxylic acid**.<sup>[8]</sup> For specific, validated experimental protocols, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis databases.

## Logical Relationships and Workflows

Due to the nature of the topic, which focuses on the intrinsic properties of a single chemical compound, there are no complex signaling pathways or experimental workflows to visualize. The primary logical relationship is the direct correspondence between the compound's name and its molecular structure and properties, as detailed in the table above.

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